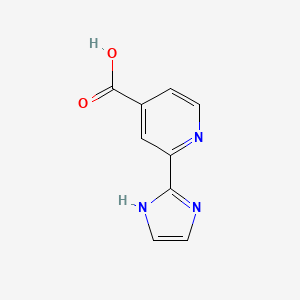

2-(1h-Imidazol-2-yl)pyridine-4-carboxylic acid

Description

Significance of Imidazole-Pyridine Carboxylic Acid Scaffolds in Contemporary Chemical Science

The structural framework, or scaffold, that combines imidazole (B134444), pyridine (B92270), and carboxylic acid moieties is of considerable importance in modern chemistry. These scaffolds are recognized as "privileged structures" in medicinal chemistry because they can interact with a wide range of biological targets. researchgate.net The imidazopyridine core, a fusion of imidazole and pyridine rings, is a key component in numerous compounds with demonstrated therapeutic potential, including antiviral, anticancer, and anti-inflammatory agents. researchgate.netnih.gov The structural similarity of this fused ring system to naturally occurring purines allows these molecules to interact with biological systems and pathways. nih.gov

Beyond their medicinal applications, these scaffolds are highly valued as ligands in coordination chemistry. The nitrogen atoms in the pyridine and imidazole rings are excellent coordination sites for metal ions, while the carboxylic acid group provides an additional site for binding. This multi-point connectivity allows for the construction of stable and well-defined metal-organic frameworks (MOFs) and coordination polymers. figshare.commdpi.com These materials have potential applications in gas storage, catalysis, and chemical sensing. The ability to tune the electronic and steric properties of the ligand by modifying the scaffold makes it a versatile tool for creating new functional materials. mdpi.com

Historical Development and Evolution of Related Heterocyclic Ligands and Building Blocks

The study of heterocyclic chemistry dates back to the 19th century, running parallel to the broader development of organic chemistry. wikipedia.org Early milestones included the isolation and synthesis of fundamental heterocyclic rings. In 1818, Brugnatelli isolated alloxan (B1665706) from uric acid, and in 1832, Dobereiner produced furfural (B47365) from starch. wikipedia.orgresearchgate.net This was followed by Runge's isolation of pyrrole (B145914) from the dry distillation of bones in 1834. wikipedia.orgresearchgate.net These discoveries laid the groundwork for understanding a class of compounds that would prove to be ubiquitous in nature and essential to life, forming the core of nucleic acids, vitamins, and many other natural products. troindia.in

Over the 20th century, the synthesis and application of heterocyclic compounds expanded dramatically. Chemists learned to construct increasingly complex molecules and began to appreciate their utility as ligands for metal ions. A significant modern development in this area has been the emergence of N-heterocyclic carbenes (NHCs), which are often derived from imidazole rings. researchgate.net First isolated in a stable form in 1991, NHCs have become powerful ligands in organometallic chemistry and catalysis due to their strong sigma-donating properties and the stability they impart to metal complexes. mdpi.comresearchgate.net The evolution from simple heterocyclic rings to sophisticated, rationally designed ligands like 2-(1H-Imidazol-2-yl)pyridine-4-carboxylic acid illustrates the progress in the field, enabling the precise construction of molecules for specific functions in catalysis, materials, and medicine.

Current Research Trajectories and Future Prospects for this compound Studies

Current research involving this compound and its close analogs focuses primarily on its application as a versatile molecular building block. Its combination of multiple coordination sites—the pyridine nitrogen, the imidazole nitrogens, and the carboxylate group—makes it an excellent candidate for constructing complex supramolecular architectures.

A major research trajectory is its use in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. For example, related imidazole-pyridine dicarboxylic acids have been shown to form three-dimensional frameworks with silver(I) ions, highlighting the potential of this ligand class to create novel materials with interesting structural and functional properties. figshare.com Future work will likely explore the coordination of this compound with a wider range of metal ions, such as copper, zinc, and cobalt, to create new MOFs with potential applications in catalysis, gas separation, and luminescence.

Another significant area of research is its use as a scaffold in medicinal chemistry. The imidazopyridine core is a well-established pharmacophore with a broad range of biological activities, including anti-tuberculosis and enzyme inhibition properties. rsc.orgnih.gov Researchers are likely to use this compound as a starting point for the synthesis of new compound libraries. By modifying the carboxylic acid group or making substitutions on the heterocyclic rings, chemists can create a diverse set of molecules for screening against various diseases. Future prospects in this area include the development of new antibacterial agents or kinase inhibitors for cancer therapy, leveraging the proven biological potential of the imidazole-pyridine scaffold. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)6-1-2-10-7(5-6)8-11-3-4-12-8/h1-5H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDBDXNKTLXUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 1h Imidazol 2 Yl Pyridine 4 Carboxylic Acid

Diverse Synthetic Routes to 2-(1H-Imidazol-2-yl)pyridine-4-carboxylic acid

The construction of the this compound core can be achieved through several synthetic methodologies, each offering distinct advantages in terms of efficiency, scalability, and adherence to green chemistry principles.

Multi-Step Organic Synthesis Approaches

The synthesis of this compound is typically accomplished through multi-step sequences that assemble the heterocyclic rings from simpler precursors.

One common strategy involves a variation of the Debus-Radziszewski imidazole (B134444) synthesis . wikipedia.orgscribd.com This classical multi-component reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form the imidazole ring. wikipedia.orgscribd.com In a tailored approach for the target molecule, the synthesis could commence from a derivative of pyridine-4-carboxylic acid, such as pyridine-2,4-dicarbaldehyde. The reaction would proceed by condensing the 2-formyl group with glyoxal (B1671930) (a 1,2-dicarbonyl compound) and ammonia, with the 4-carboxyl group (or a protected ester equivalent) being carried through the synthesis.

Another prominent multi-step approach involves the initial formation of the 2-(2-pyridyl)imidazole core, followed by functionalization. This can be achieved by:

Condensation Reactions: Reacting pyridine-2-carboxamidine with an α-haloketone, followed by cyclization to form the imidazole ring.

Oxidative Cyclization: Condensing pyridine-2-carboxaldehyde with ammonia and a source for the remainder of the imidazole ring, followed by an oxidation step.

A key intermediate in many synthetic routes is 2-(2-pyridyl)imidazole itself, which can then be functionalized. The carboxylic acid group at the 4-position of the pyridine (B92270) ring can be introduced either by starting with a pre-functionalized pyridine, such as isonicotinic acid (pyridine-4-carboxylic acid), or by a late-stage functionalization step like carboxylation. wikipedia.org

| Approach | Key Starting Materials | Core Reaction Type | Notes |

|---|---|---|---|

| Modified Radziszewski Synthesis | Pyridine-2,4-dicarbaldehyde derivative, Glyoxal, Ammonia | Multi-component condensation | Builds the imidazole ring onto a pre-functionalized pyridine core. |

| Late-Stage Carboxylation | 2-(2-Pyridyl)imidazole, Strong base (e.g., n-BuLi), CO₂ | Directed ortho-metalation and carboxylation | Requires careful control of regioselectivity to target the C4 position. |

| Cross-Coupling | 2-Halo-pyridine-4-carboxylic acid ester, 2-(Tributylstannyl)imidazole | Stille or Suzuki coupling | A modern approach allowing for modular assembly of the two rings. |

Convergent and Divergent Synthetic Strategies

Both convergent and divergent strategies are employed in the synthesis and elaboration of this compound, providing flexibility in generating diverse chemical libraries.

Convergent Synthesis: This approach involves the independent synthesis of the pyridine-4-carboxylic acid moiety and the imidazole ring, which are then coupled together in a final step. For instance, a protected 2-bromo-isonicotinic acid can be coupled with an organometallic imidazole reagent (e.g., imidazol-2-ylzinc chloride) using a palladium catalyst. This strategy is highly efficient as it maximizes the yield by building complex fragments separately before the final coupling, and it allows for variations in both heterocyclic components.

Divergent Synthesis: In this strategy, the core molecule of this compound serves as a common intermediate from which a wide array of derivatives can be synthesized. Research on Sorafenib analogues, for example, demonstrates a divergent approach where the 2-(1H-imidazol-2-yl)pyridine scaffold is systematically modified at various positions to explore structure-activity relationships. nih.gov The carboxylic acid group at the C4-position and the N-H of the imidazole are primary handles for such derivatization. nih.gov

Green Chemistry Principles and Sustainable Synthesis Optimization

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact. Key optimizations include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ethanol (B145695), or biodegradable solvents like ethylene (B1197577) glycol can significantly reduce waste and toxicity.

Catalysis: Employing efficient and recyclable catalysts, such as acidic ionic liquids or heterogeneous catalysts, can improve reaction rates and reduce the need for stoichiometric reagents. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption for the formation of imidazole and related heterocyclic systems. ijprajournal.com Sonochemistry, which uses ultrasonic irradiation, is another emerging technique that can enhance reaction efficiency under mild conditions. researchgate.net

Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of all starting material atoms into the final product is a core principle. The Debus-Radziszewski synthesis is an excellent example of a high atom-economy reaction. ijprajournal.com

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Alternative Solvents | Using water or ethanol as a reaction medium. | Reduced toxicity and environmental impact. |

| Catalysis | Employing solid acid catalysts or ionic liquids. researchgate.net | Enhanced reaction rates, catalyst recyclability, reduced waste. |

| Energy Efficiency | Microwave irradiation or sonication. researchgate.net | Shorter reaction times, lower energy consumption. |

| Atom Economy | Utilizing multi-component reactions (e.g., Radziszewski). | Higher efficiency and less byproduct formation. |

Functionalization and Derivatization Strategies for this compound

The core structure of this compound possesses multiple reactive sites, allowing for extensive functionalization to modulate its physicochemical and biological properties.

Modifications at the Pyridine Ring

The pyridine ring, particularly the carboxylic acid group at the C4 position, is a prime site for derivatization. nih.gov The electron-deficient nature of the pyridine ring also influences its reactivity towards nucleophilic substitution, although this is less common than functionalizing the carboxyl group.

Carboxylic Acid Derivatization: The carboxyl group is readily converted into a variety of other functional groups.

Amide Formation: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to form amides by reacting the carboxylic acid with a wide range of primary and secondary amines. This is a common strategy for building larger molecules and exploring interactions with biological targets.

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride/anhydride provides the corresponding esters. researchgate.net

Reduction: The carboxylic acid can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Modifications at the Imidazole Ring

The imidazole ring offers two main sites for modification: the pyrrole-like nitrogen (N-1) and the carbon atoms (C4' and C5').

N-Alkylation/N-Arylation: The N-H proton of the imidazole is acidic and can be deprotonated with a base (e.g., NaH, K₂CO₃) and subsequently reacted with various electrophiles. nih.gov

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents introduces alkyl groups at the N-1 position. nih.govfabad.org.tr The choice of solvent and base is critical for achieving high yields.

Michael Addition: The imidazole nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

C-H Functionalization: Direct functionalization of the C-H bonds of the imidazole ring is a more advanced strategy.

Halogenation: Electrophilic halogenation reagents (e.g., N-bromosuccinimide, NBS) can introduce bromine or chlorine atoms at the C4' and/or C5' positions, which can then be used in cross-coupling reactions.

Metalation: Deprotonation of the C-H bonds using a strong base, followed by reaction with an electrophile, can also be used to introduce substituents, although regioselectivity can be a challenge.

| Ring | Position | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|---|

| Pyridine | C4-COOH | Amidation | Amine, HATU/EDC | Amide (-CONHR) |

| Pyridine | C4-COOH | Esterification | Alcohol, H⁺ or SOCl₂ | Ester (-COOR) |

| Imidazole | N1-H | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl group (-NR) |

| Imidazole | C4'/C5' | Halogenation | N-Bromosuccinimide (NBS) | Bromo substituent (-Br) |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group on the pyridine ring of this compound is a key site for molecular derivatization, allowing for the introduction of a wide array of functional groups through well-established chemical transformations. These modifications are crucial for tuning the compound's physicochemical properties and biological activity.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Standard Fischer esterification conditions, involving reaction with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, can be employed. The reaction is typically conducted under reflux to drive the equilibrium towards the ester product. For more sensitive substrates or to avoid harsh acidic conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction with an alcohol.

Amidation: The synthesis of amides from the parent carboxylic acid is another critical transformation, often leading to compounds with significant biological relevance. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activator like 1-hydroxybenzotriazole (B26582) (HOBt) can directly couple the carboxylic acid with an amine, offering a milder and often more efficient route to the desired amide.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another avenue for derivatization. Potent reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) are typically required for this transformation. The resulting alcohol can then undergo further reactions, such as oxidation to an aldehyde or conversion to an alkyl halide.

Interactive Data Table: Common Carboxylic Acid Transformations

| Transformation | Reagents | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Amidation | Amine, Coupling Agent (e.g., EDC, HOBt) | Amide (-CONR₂) |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol (-CH₂OH) |

Chemo- and Regioselectivity in Synthetic Pathways

The synthesis of derivatives of this compound is complicated by the presence of multiple reactive sites, necessitating careful control of reaction conditions to achieve the desired chemo- and regioselectivity. The molecule contains two heterocyclic rings, each with nitrogen atoms that can potentially react with electrophiles, and the carboxylic acid group, which can undergo its own set of reactions.

When performing reactions that are not specific to the carboxylic acid, such as alkylation or acylation, the nitrogen atoms on both the pyridine and imidazole rings can compete for the electrophile. The pyridine nitrogen is generally less nucleophilic than the imidazole nitrogens due to the electron-withdrawing effect of the aromatic ring. Within the imidazole ring, the two nitrogen atoms are in tautomeric equilibrium, and their relative nucleophilicity can be influenced by the solvent and the nature of the electrophile.

For instance, in electrophilic aromatic substitution reactions, the pyridine ring is generally deactivated towards substitution due to the electron-withdrawing nature of the nitrogen atom. Conversely, the imidazole ring is typically more activated. The position of substitution on either ring will be directed by the existing substituents.

Achieving regioselectivity often requires the use of protecting groups. For example, the imidazole nitrogen can be protected with a group like a tosyl or a trityl group to prevent its reaction while transformations are carried out on the pyridine ring or the carboxylic acid. Subsequent deprotection then reveals the desired product. The choice of protecting group and the reaction sequence are critical for a successful and selective synthesis.

Scale-Up Considerations and Process Chemistry for Industrial Applications

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is essential. Exothermic reactions must be identified and controlled through appropriate engineering measures, such as controlled addition of reagents and efficient cooling. The use of toxic or hazardous reagents and solvents should be minimized or replaced with safer alternatives whenever possible.

Reaction Optimization: Key reaction parameters, including temperature, pressure, reaction time, and catalyst loading, must be optimized to maximize yield and minimize the formation of impurities. The development of robust and reproducible reaction conditions is crucial for consistent product quality.

Work-up and Purification: The purification methods used in the laboratory, such as column chromatography, are often not practical for large-scale production. Alternative purification techniques like crystallization, distillation, and extraction must be developed. The choice of solvent for these processes is critical and should consider factors such as cost, safety, and environmental impact.

Waste Management: Industrial chemical processes generate waste streams that must be managed responsibly. The development of greener synthetic routes that minimize waste generation is a key consideration. This can include the use of catalytic reactions, atom-economical reactions, and the recycling of solvents and catalysts.

Patents related to the production of pyridine carboxylic acids often describe processes such as the ammoxidation of picolines followed by hydrolysis of the resulting nitrile, or the direct oxidation of picolines. google.com These established industrial methods for producing the pyridine carboxylic acid core could potentially be adapted for the synthesis of imidazole-substituted analogues.

Coordination Chemistry and Metal Complexation of 2 1h Imidazol 2 Yl Pyridine 4 Carboxylic Acid

Ligand Properties of 2-(1H-Imidazol-2-yl)pyridine-4-carboxylic acid

The coordination behavior of this compound is dictated by its inherent structural features, including the location of its chelation sites and its acid-base properties in solution.

This compound possesses three potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atoms of the imidazole (B134444) ring, and the oxygen atoms of the carboxylate group. This multi-dentate character allows for a variety of coordination modes, including monodentate, bidentate, and bridging interactions.

The specific coordination mode adopted depends on several factors, such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions. In many instances, the ligand utilizes a combination of its donor atoms to form stable chelate rings with the metal center. For example, it can act as a bidentate ligand by coordinating through the pyridine nitrogen and one of the imidazole nitrogens, or through an imidazole nitrogen and a carboxylate oxygen. The potential for bridging between two or more metal centers also exists, particularly through the carboxylate group or the imidazole ring, leading to the formation of polynuclear complexes or coordination polymers.

Studies of similar molecules, such as 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid, have shown that the deprotonated ligand can coordinate to metal centers in various modes, including μ3 or μ4 bridging, resulting in the formation of two-dimensional or three-dimensional metal-organic frameworks. researchgate.net The coordination versatility is further highlighted by related pyridine-dicarboxylic acid ligands which exhibit diverse binding modes in forming coordination polymers. researchgate.net

The binding of metal ions to this compound is significantly influenced by the pH of the solution, which governs the protonation state of the ligand. The ligand has two acidic protons: one on the carboxylic acid group and one on the imidazole ring. The pKa values for these protons determine the charge of the ligand at a given pH and, consequently, its affinity for different metal ions.

Potentiometric studies of related pyridine carboxylic acids, such as nicotinic and isonicotinic acids, have shown that the acidity of the carboxylic acid and the pyridinium (B92312) proton are influenced by the solvent composition. researchgate.net For this compound, the carboxylic acid is expected to be the more acidic site, deprotonating at a lower pH than the imidazole N-H proton. The affinity of the ligand for metal ions is generally higher in its deprotonated or partially deprotonated forms, where the negatively charged carboxylate and the neutral nitrogen donors can form strong coordinate bonds. The relative binding affinity for different metal ions will depend on factors such as the ionic radius, charge, and the preferred coordination geometry of the metal ion, in accordance with Hard and Soft Acid and Base (HSAB) theory.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

A wide range of transition metal complexes with ligands containing imidazole and pyridine moieties have been synthesized and studied. jocpr.comjocpr.com The synthesis of complexes with this compound can be achieved by reacting the ligand with salts of transition metals such as copper(II), iron(II/III), nickel(II), cobalt(II), and zinc(II) in solvents like water, ethanol (B145695), or dimethylformamide. The reaction conditions, such as temperature and pH, can be adjusted to control the stoichiometry and structure of the resulting complex.

Table 1: Examples of Transition Metal Complexes with Imidazole/Pyridine-based Ligands and Characterization Data

| Metal Ion | Ligand | Formula of Complex | Coordination Geometry | Characterization Techniques |

| Cu(II) | 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles | [Cu(L)₂Cl₂]·nH₂O | Square Planar | Elemental Analysis, Molar Conductivity, Magnetic Susceptibility, IR, ¹H NMR, Electronic Spectra, TGA |

| Ni(II) | 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles | [Ni(L)₂Cl₂]·nH₂O | Tetrahedral | Elemental Analysis, Molar Conductivity, Magnetic Susceptibility, IR, ¹H NMR, Electronic Spectra, TGA |

| Fe(II) | 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid | {[Fe(HPIDC)(H₂O)]·2H₂O}n | - | Single Crystal X-ray Diffraction |

| Zn(II) | 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid | [Zn(HPIDC)(H₂O)]n | - | Single Crystal X-ray Diffraction |

The coordination chemistry of lanthanide ions with N-heterocyclic ligands has been an area of active research due to the interesting photoluminescent and magnetic properties of the resulting complexes. rsc.orgnih.gov The synthesis of lanthanide complexes with this compound can be carried out by reacting the ligand with lanthanide salts (e.g., nitrates or chlorides) in suitable solvents. The larger ionic radii of lanthanide ions often lead to higher coordination numbers (typically 7 to 9) and more complex coordination geometries.

The characterization of these complexes involves similar techniques as for transition metal complexes, with a particular emphasis on luminescence spectroscopy. The ligand can act as an "antenna" by absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This property is of interest for applications in lighting, displays, and bio-imaging.

While there is a growing body of research on lanthanide complexes with related ligands, information on actinide complexes with this compound is scarce in the publicly available literature. The synthesis and characterization of such complexes would be a valuable contribution to the field of actinide coordination chemistry.

Table 2: Examples of Lanthanide Complexes with Related Ligands

| Lanthanide Ion | Ligand | Formula of Complex | Key Feature |

| Dy(III) | 2,2′-bipyridine-6,6′-dicarboxylic acid | {[Dy₂(bpda)₃(H₂O)₃]₄·2H₂O} | Slow magnetic relaxation |

| Sm(III) | 2,2′-bipyridine-6,6′-dicarboxylic acid | {[Sm(bpda)₂·(H₂O)]·H₂O}n | Luminescence with high quantum yield |

| Eu(III) | 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid | {[Eu₃(HPIDC)₄(H₂O)₈]·NO₃·4H₂O}n | Characteristic narrow emission bands |

| Tb(III) | 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid | {[Tb₃(HPIDC)₄(H₂O)₈]·Cl·4H₂O}n | Characteristic narrow emission bands |

The interaction of this compound with main group metal ions is a less explored area compared to transition metals and lanthanides. However, the versatile coordination nature of the ligand suggests that it can form stable complexes with a variety of main group elements. For instance, octahedral tin complexes have been reported with the related 3-(pyridin-2-yl)imidazo[1,5-a]pyridine ligand. researchgate.net

The synthesis of main group metal complexes would likely follow similar procedures to those used for transition metals, involving the reaction of the ligand with a main group metal salt or organometallic precursor. Characterization would rely on techniques such as NMR spectroscopy (for diamagnetic complexes), IR spectroscopy, and single-crystal X-ray diffraction to elucidate the structure and bonding within these compounds. The study of these complexes could reveal interesting structural motifs and potential applications in areas such as catalysis and materials science.

Structural Elucidation of Metal Complexes

X-ray Crystallography of Metal-2-(1H-Imidazol-2-yl)pyridine-4-carboxylic acid Complexes

No crystallographic data, such as single-crystal X-ray diffraction analysis, for metal complexes of this compound were found. This information is essential for determining solid-state structures, including coordination geometries, bond lengths, and bond angles.

Solution-Phase Structural Characterization (e.g., NMR, EPR)

There is no available information on the solution-phase characterization of metal complexes with this ligand using techniques like Nuclear Magnetic Resonance (NMR) or Electron Paramagnetic Resonance (EPR) spectroscopy. Such studies would be necessary to understand the structure and behavior of these complexes in solution.

Magnetic Properties and Spectroscopic Signatures of Metal Complexes

Detailed studies on the magnetic susceptibility and spectroscopic characteristics (such as UV-Vis or IR spectroscopy) of metal complexes involving this compound have not been reported in the available literature. This data would be crucial for understanding the electronic structure and magnetic behavior of these potential complexes.

Catalytic Applications of Metal 2 1h Imidazol 2 Yl Pyridine 4 Carboxylic Acid Complexes

Homogeneous Catalysis

In homogeneous catalysis, metal complexes of 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid and its parent structures are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions.

Oxidation Reactions

While extensive research into the oxidative catalytic activity of metal complexes with the specific this compound ligand is not widely documented, related systems suggest significant potential. For instance, iron(II) complexes featuring pyridine-substituted thiosemicarbazone ligands have been investigated as catalysts for oxidations using hydrogen peroxide. rsc.org Similarly, the use of heteroaromatic acids like pyrazinecarboxylic acid as co-catalysts has been shown to dramatically improve the activity of metal-complex-catalyzed oxidation of various organic compounds, including alkanes, olefins, and alcohols. researchgate.net These findings indicate that the combination of a pyridine (B92270) ring and a carboxylic acid moiety, as present in the target ligand, is a promising structural motif for developing future oxidation catalysts.

Hydrogenation and Dehydrogenation

The catalytic activity of metal complexes with this compound in hydrogenation and dehydrogenation reactions is an area of growing interest, though specific examples are limited. Research on structurally analogous compounds provides valuable insights. For example, iridium(III) complexes with the related 2-(1H-pyrazol-3-yl)pyridine ligand have been shown to catalyze the dehydrogenation of formic acid. nih.gov In that study, the catalytic activity was compared to an imidazole (B134444) analogue, suggesting that the azole unit's role is primarily to enhance electron donation to the metal center. nih.gov Furthermore, diiron complexes with carbene-pyridine chelating ligands have been synthesized as biomimetic models of hydrogenase active sites and have demonstrated high activity for the electrochemical reduction of protons, a key step in hydrogenation. nih.gov These studies underscore the potential for metal complexes of imidazole-pyridine ligands to function as effective catalysts in hydrogenation and dehydrogenation processes.

C-C and C-Heteroatom Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium complexes containing the 2-(1H-imidazol-2-yl)pyridine core structure have been identified as effective pre-catalysts for Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds used in pharmaceuticals and materials science. acs.orgnih.gov

Dichloropalladium(II) complexes bearing 2-(1H-imidazol-2-yl)pyridine and its derivatives have been synthesized and studied for their catalytic reactivity. researchgate.net The hemilabile nature of the imidazole-pyridine ligand is thought to be crucial for catalytic efficiency. In these systems, the ligand can temporarily dissociate one of its coordination sites, opening up a position on the metal center for the oxidative addition of substrates, which is a key step in the catalytic cycle. The presence of the carboxylic acid group at the 4-position of the pyridine ring is expected to influence the electronic properties and stability of the palladium pre-catalyst, potentially enhancing its activity and scope.

The general utility of palladium catalysts in the Suzuki-Miyaura coupling of various pyridine-containing substrates is well-established, highlighting the importance of developing new ligand systems to improve reaction efficiency, especially for challenging substrates like heteroaryl chlorides. medjchem.comacs.orgresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Catalyzed by Palladium Complexes

| Catalyst System | Substrates | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(II) with 2-(1H-imidazol-2-yl)pyridine derivatives | Aryl Halides + Arylboronic Acids | Biaryl Compounds | Good to Excellent | researchgate.net |

| (SIPr)Pd(allyl)Cl | Imidazo[1,2-a]pyridines + Arylboronic Acids | 3-Aryl-imidazo[1,2-a]pyridines | High | medjchem.com |

| Pd/C with Phosphine Ligand | Halopyridines + Arylboronic Acids | Arylpyridines | Good | acs.org |

Polymerization Catalysis

Metal complexes of ligands structurally similar to this compound have demonstrated significant utility in polymerization catalysis. A notable example is the copper(II) complex of 2,6-di(1H-imidazol-2-yl)pyridine (H2dimpy), a ligand featuring two imidazole units flanking a central pyridine ring. researchgate.net This complex has been successfully employed as a catalyst in atom transfer radical polymerization (ATRP) of styrene (B11656).

The study revealed that the Cu(II)-H2dimpy complex could produce polystyrene with low polydispersity (an indicator of a well-controlled polymerization) while maintaining the "living" nature of the polymer chain, which allows for the synthesis of more complex block copolymers. researchgate.net The performance of the H2dimpy ligand was comparable to standard ligands used in ATRP, indicating that the imidazole-pyridine framework is well-suited for this type of catalysis. researchgate.net The incorporation of a carboxylic acid group, as in the target ligand, could further enhance catalyst performance by improving solubility in polar solvents or enabling new initiation mechanisms.

Table 2: Performance of a Related Copper Complex in ATRP of Styrene

| Ligand | Metal | Monomer | Polydispersity (PDI) | Polymerization Control | Reference |

|---|---|---|---|---|---|

| 2,6-di(1H-imidazol-2-yl)pyridine (H2dimpy) | Cu(II) | Styrene | 1.3 | Living | researchgate.net |

Heterogeneous Catalysis and Supported Systems

Immobilizing homogeneous catalysts onto solid supports is a key strategy for improving their practicality, allowing for easy separation from the reaction products and repeated reuse. This approach combines the high selectivity of homogeneous catalysts with the operational advantages of heterogeneous systems.

Immobilization Techniques for Metal Complexes

The carboxylic acid group of the this compound ligand is an ideal anchor for immobilization onto various solid supports. Common techniques that could be applied to these complexes include:

Covalent Anchoring to Polymeric Resins: The complex can be attached to functionalized polymers, such as Merrifield resin (chloromethylated polystyrene). researchgate.net This has been successfully demonstrated for related copper(II) complexes of 2-(pyridine-2-yl)imidazolidine-4-thione, which were used as recyclable catalysts in asymmetric Henry reactions. researchgate.net The immobilized catalysts showed high activity and could be recycled multiple times.

Grafting onto Inorganic Oxides: Supports like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) can be functionalized with linker molecules that react with the carboxylic acid group of the ligand, covalently binding the metal complex to the oxide surface.

Formation of Metal-Organic Frameworks (MOFs): The ligand itself can serve as a building block for MOFs, where the metal ions are interconnected by the organic ligands to form a crystalline, porous structure. This intrinsically creates a heterogeneous catalyst with well-defined active sites.

These immobilization strategies can prevent the leaching of the metal catalyst, reduce product contamination, and facilitate their application in continuous flow reactors, making the catalytic process more economical and environmentally friendly. researchgate.net

Catalytic Performance in Solid-State Reactions

Metal-organic frameworks (MOFs) represent a significant class of solid-state catalysts, and the ligand this compound is a promising building block for the synthesis of catalytically active MOFs. While extensive research on the catalytic performance of MOFs derived from this specific ligand is still emerging, studies on structurally related systems provide valuable insights. For instance, MOFs constructed from the similar ligand 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid have been synthesized and characterized, demonstrating the feasibility of forming stable, porous frameworks with this class of ligands. researchgate.net These materials have shown potential in applications such as gas adsorption, which is often a precursor to catalytic activity in gas-phase reactions. researchgate.net

The catalytic potential of such solid-state materials stems from several key features inherent to MOFs. The high surface area and tunable porosity can enhance substrate accessibility to the active metal centers. Furthermore, the well-defined and crystalline nature of MOFs allows for the precise positioning of catalytic sites, which can lead to improved selectivity compared to amorphous solid catalysts. The imidazole and pyridine nitrogen atoms, along with the carboxylate oxygen atoms of the ligand, can coordinate to metal ions, creating coordinatively unsaturated sites that are crucial for catalytic activity. These open metal sites can act as Lewis acids to activate substrates.

While specific data on the catalytic performance of metal-2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid complexes in solid-state reactions is not yet widely available in the literature, the broader field of MOF catalysis suggests significant potential. For example, copper-based MOFs have been successfully employed as heterogeneous catalysts in three-component reactions for the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org The catalytic activity in these systems is attributed to the Lewis acidic copper centers within the framework. It is conceivable that MOFs constructed from this compound and catalytically active metals like copper, palladium, or rhodium could exhibit similar or enhanced performance in a variety of organic transformations. The solid-state nature of these catalysts offers the distinct advantage of easy separation from the reaction mixture and potential for recyclability, which are critical for sustainable chemical processes.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanistic pathways of catalytic cycles is fundamental to optimizing catalyst design and reaction conditions. For metal complexes of this compound, detailed mechanistic studies are still in their early stages. However, by examining the catalytic cycles of related metal-imidazole and metal-pyridine complexes, we can infer potential mechanisms.

In many catalytic reactions involving such complexes, the metal center plays a pivotal role in activating the substrates. The catalytic cycle often begins with the coordination of one or more reactant molecules to the metal ion. For instance, in copper-catalyzed reactions for the synthesis of imidazo[1,2-a]pyridines, a plausible mechanism involves the initial coordination of the reactants to the Cu(I) or Cu(II) center. beilstein-journals.org This is followed by a series of steps including C-N bond formation and intramolecular cyclization. beilstein-journals.org The ligand, in this case, this compound, would serve to stabilize the metal center and modulate its electronic properties to facilitate these transformations.

A proposed catalytic cycle for a hypothetical reaction catalyzed by a metal-2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid complex could involve the following general steps:

Substrate Binding: The reactant(s) coordinate to the metal center of the complex.

Activation: The metal center activates the bound substrate(s), for example, by acting as a Lewis acid.

Transformation: The activated substrate(s) undergo chemical transformation, which may involve bond formation or cleavage.

Product Release: The product molecule dissociates from the metal center.

Catalyst Regeneration: The metal complex is regenerated, ready to start a new catalytic cycle.

The imidazole moiety of the ligand can also participate directly in the catalytic cycle. The N-H proton of the imidazole can be involved in proton transfer steps, which are crucial in many catalytic reactions. Furthermore, the electronic interplay between the imidazole and pyridine rings can influence the redox potential of the metal center, which is particularly important in oxidation or reduction catalysis. For example, in some copper-catalyzed oxidative cyclization reactions, the catalytic cycle involves the shuttling of the copper ion between different oxidation states (e.g., Cu(I), Cu(II), and Cu(III)). beilstein-journals.org The ligand framework is critical in stabilizing these various oxidation states.

Enantioselective Catalysis Potentials

The development of enantioselective catalysts is a major goal in modern chemistry, particularly for the synthesis of chiral pharmaceuticals and fine chemicals. While this compound itself is an achiral molecule, its complexes hold significant potential for enantioselective catalysis through several strategies.

One approach is the introduction of chirality into the ligand framework. By modifying the ligand with chiral substituents, it is possible to create a chiral coordination environment around the metal center. This chiral environment can then induce stereoselectivity in the catalyzed reaction. Research on related chiral ligands has demonstrated the viability of this approach. For example, copper(II) complexes of chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives have been shown to be highly effective and enantioselective catalysts for asymmetric Henry reactions, achieving enantiomeric excesses (ee) of up to 98%. researchgate.netnih.gov In these systems, the stereochemical outcome of the reaction is dictated by the specific chirality of the ligand.

Another strategy for achieving enantioselective catalysis is the use of a chiral co-catalyst or additive in conjunction with the metal complex of the achiral ligand. The chiral co-catalyst can interact with the substrate or the catalyst-substrate intermediate to control the stereochemistry of the product.

The potential for enantioselective catalysis with metal complexes of this compound is underscored by the versatility of its coordination chemistry. The ligand can coordinate to a variety of metals that are known to be active in asymmetric catalysis, such as rhodium, iridium, and palladium. By designing chiral versions of this ligand, it should be possible to develop a new class of catalysts for a wide range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions. The rigid nature of the imidazole-pyridine backbone could provide a well-defined chiral pocket, leading to high levels of stereocontrol.

Below is a table summarizing the enantiomeric excess achieved in asymmetric Henry reactions using copper(II) complexes of related chiral ligands, illustrating the potential for high enantioselectivity.

| Ligand Derivative | Aldehyde Substrate | Enantiomeric Excess (ee %) | Major Enantiomer |

|---|---|---|---|

| (2S,5R)-5-isopropyl-5-methyl-2-(pyridin-2-yl)imidazolidin-4-one | Benzaldehyde | 97 | S |

| (2R,5S)-5-isopropyl-5-methyl-2-(pyridin-2-yl)imidazolidin-4-one | Benzaldehyde | 96 | R |

| Chiral 2-(pyridin-2-yl)imidazolidine-4-thione derivative | Various aldehydes | up to 98 | - |

Computational Chemistry and Theoretical Investigations of 2 1h Imidazol 2 Yl Pyridine 4 Carboxylic Acid

Quantum Chemical Calculations on 2-(1H-Imidazol-2-yl)pyridine-4-carboxylic acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of this compound. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Calculations on related heterocyclic systems often employ functionals like B3LYP with basis sets such as 6-311G(d,p) to obtain optimized geometries and molecular orbital information. electrochemsci.org Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. electrochemsci.org For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO is likely distributed across the pyridine (B92270) and carboxylic acid moieties, which are more electron-withdrawing. A smaller energy gap suggests higher reactivity. Ab initio calculations on similar imidazole derivatives have shown that heteroatoms like nitrogen are active sites for adsorption on metal surfaces due to their high electron density. researchgate.net

| Parameter | Calculated Value (eV) | Significance |

| EHOMO | -6.85 | Electron-donating ability |

| ELUMO | -2.15 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.70 | Chemical reactivity, stability |

Note: The data in this table is hypothetical and representative of values expected from DFT calculations on similar aromatic heterocyclic carboxylic acids.

The molecule's flexibility arises from the rotation around the single bond connecting the pyridine and imidazole rings. This rotation leads to different conformers, with the planar or near-planar arrangements typically being the most stable due to conjugation effects. Computational studies can map the potential energy surface to identify the global minimum energy conformer and the energy barriers between different rotational isomers. In related structures like 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine, the two rings are found to be slightly twisted relative to each other. nih.gov

Furthermore, the 1H-imidazole moiety can exhibit annular prototropic tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the imidazole ring. This phenomenon has been observed in related 2-(1H-imidazol-2-yl)heteroaryl ligands. researchgate.net Quantum chemical calculations can predict the relative energies of these tautomers, which is crucial for understanding which form is predominant and how the molecule will coordinate to metal centers.

| Isomer | Description | Predicted Relative Energy (kcal/mol) |

| Conformer 1 | Planar arrangement | 0.0 (Reference) |

| Conformer 2 | Twisted arrangement | +2.5 |

| Tautomer 1 | Proton on N1 of imidazole | 0.0 (Reference) |

| Tautomer 2 | Proton on N3 of imidazole | +1.8 |

Note: The data in this table is illustrative, representing plausible outcomes of conformational and tautomeric energy calculations.

This compound is an amphoteric molecule with several potential sites for protonation and deprotonation: the acidic carboxylic acid group (-COOH), the basic pyridine nitrogen, and the two imidazole nitrogens. Computational methods can provide reliable predictions of the pKa values for each of these functional groups. These calculations often involve thermodynamic cycles (e.g., the isodesmic reaction method) in combination with a solvent model.

Predicting these pKa values is essential for understanding the species present in solution at a given pH, which in turn dictates its coordination behavior. Studies on complexes containing both carboxylic acid and pyridine groups show that the difference in pKa (ΔpKa) between the acidic and basic moieties can predict whether a proton transfer will occur to form a salt. semanticscholar.orgrsc.org

| Functional Group | Predicted pKa | Nature |

| Carboxylic Acid (-COOH) | ~3.5 - 4.5 | Acidic |

| Pyridine Nitrogen | ~5.0 - 5.5 | Basic |

| Imidazole Nitrogen (unprotonated) | ~6.5 - 7.0 | Basic |

| Imidazole N-H | ~14.0 - 15.0 | Weakly Acidic |

Note: The pKa values are estimated based on typical values for the respective functional groups in similar molecular environments.

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand as it interacts with metal ions in a simulated aqueous environment. These simulations track the movements of all atoms over time, providing insights into coordination modes, binding stability, and the influence of solvent molecules. nih.gov

A critical aspect of MD simulations for metal complexes is the development of accurate force fields. The parameters describing the interactions between the ligand and the metal ion are often derived from quantum chemical calculations (DFT) to properly model the geometry and energetics of the coordination bond. nih.gov Simulations of metal-imidazole complexes have shown the importance of using specialized nonbonded models, such as the 12-6-4 Lennard-Jones type, to accurately capture induction and charge-transfer effects. nih.gov By analyzing the simulation trajectories, one can determine preferred coordination numbers, ligand conformation upon binding, and calculate the binding free energy, offering a deeper understanding of the complexation process.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented, DFT is a standard tool for such investigations. electrochemsci.org This methodology is used to map the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies.

For this ligand, DFT could be used to explore several mechanisms, including:

Coordination Reactions: Modeling the stepwise binding of the ligand to a metal ion to understand the kinetics and thermodynamics of complex formation.

Proton Transfer: Investigating the intramolecular and intermolecular proton transfer pathways between the carboxylic acid, imidazole, and pyridine moieties.

Catalytic Cycles: If the resulting metal complex is catalytically active, DFT can elucidate the mechanism of the catalytic process, identifying key intermediates and transition states.

These theoretical studies provide a level of detail that is often inaccessible through experimental methods alone. nih.gov

Ligand Field Theory and Spectroscopic Interpretation in Metal Complexes

Ligand Field Theory (LFT) is a model that extends molecular orbital theory to describe the electronic structure and bonding in transition metal complexes. wikipedia.orglibretexts.org When this compound coordinates to a transition metal ion, its donor atoms (typically the pyridine and one of the imidazole nitrogens) create an electrostatic field that removes the degeneracy of the metal's d-orbitals. libretexts.org

The magnitude of the d-orbital splitting (Δ) depends on the metal ion, its oxidation state, and the nature of the ligand. As a bidentate N,N'-donor, this ligand is expected to be a moderately strong field ligand. Time-dependent DFT (TD-DFT) calculations can predict the energies of electronic transitions between the split d-orbitals (d-d transitions) and charge-transfer transitions (ligand-to-metal or metal-to-ligand). These predicted transitions can be directly compared with experimental UV-Visible absorption spectra to aid in their interpretation and to confirm the geometry and electronic structure of the complex. libretexts.org

Supramolecular Chemistry and Advanced Materials Based on 2 1h Imidazol 2 Yl Pyridine 4 Carboxylic Acid

Self-Assembly of 2-(1H-Imidazol-2-yl)pyridine-4-carboxylic acid Derivatives

The self-assembly of derivatives of this compound is governed by a combination of directional hydrogen bonds and non-directional π-π stacking interactions. The interplay between the carboxylic acid, imidazole (B134444), and pyridine (B92270) moieties dictates the formation of predictable and stable supramolecular structures. These non-covalent forces guide the molecules to arrange into well-defined one-, two-, or three-dimensional networks, a foundational principle of crystal engineering. researchgate.net

Hydrogen bonding is a primary directional force in the self-assembly of structures containing this compound. The molecule possesses both hydrogen bond donors (the carboxylic acid -OH and the imidazole N-H) and acceptors (the pyridine nitrogen, imidazole nitrogen, and carboxyl oxygen atoms). This multiplicity allows for the formation of robust and diverse hydrogen-bonding networks.

The carboxylic acid group can form strong O-H···O hydrogen bonds with adjacent molecules, leading to common supramolecular synthons like dimers or catemeric chains. researchgate.netnih.gov Furthermore, the carboxylic acid can engage in O-H···N hydrogen bonds with the nitrogen atom of the pyridine ring, forming a stable carboxylic acid-pyridine heterosynthon. researchgate.netnih.gov The N-H group on the imidazole ring is also a potent hydrogen bond donor, capable of forming N-H···O bonds with the carboxylate group or N-H···N bonds with other heterocyclic rings, contributing to the stability and dimensionality of the resulting supramolecular network. nih.gov In the solid state, these interactions can lead to the formation of complex, three-dimensional architectures held together entirely by hydrogen bonds. nih.gov

In crystal structures of related imidazole-containing compounds, π–π stacking interactions between imidazole rings have been observed with centroid–centroid distances around 3.674 Å, indicating significant overlap. nih.gov These stacking interactions are often parallel-displaced, where the center of one ring is positioned under the edge of an adjacent ring. Research has demonstrated that π–π stacked dimers involving imidazole can create efficient coupling pathways. rsc.org The combination of directional hydrogen bonds and these stacking forces directs the final supramolecular arrangement, influencing the material's physical properties. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The this compound ligand and its analogues are excellent candidates for constructing metal-organic frameworks (MOFs) and coordination polymers. The presence of multiple nitrogen and oxygen donor atoms allows for versatile coordination modes with various metal ions. researchgate.net The conjugate base of isonicotinic acid, a related structure, is known to form coordination polymers by binding metal ions through both the nitrogen and carboxylate groups. wikipedia.org This ability to act as a multidentate linker facilitates the formation of extended, porous networks with diverse topologies and potential applications. researchgate.net

The design and synthesis of MOFs using ligands similar to this compound typically involve solvothermal or hydrothermal methods. In these processes, the ligand and a metal salt are heated in a solvent, leading to the crystallization of the MOF. The final structure, including its dimensionality and topology, is influenced by factors such as the choice of metal ion, the reaction conditions, and the coordination behavior of the ligand. researchgate.net

A closely related ligand, 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H₃PIDC), has been used to synthesize a series of novel MOFs with various metal centers, including Fe(II), Cd(II), Zn(II), Eu(III), Tb(III), and Y(III). researchgate.net The H₃PIDC ligand, after deprotonation, exhibits multiple coordination modes, acting as a 3-connected or 4-connected node to generate both 2D and 3D frameworks. researchgate.net This demonstrates the structural diversity that can be achieved, ranging from (10,3) porous nets and 3D honeycomb frameworks to 2D stairway-like structures and novel complex nets. researchgate.net The coordination flexibility of the imidazole-pyridine-carboxylate scaffold is key to this structural variety. researchgate.net

| Compound Name | Metal Ion | Dimensionality | Topology | Coordination Mode of Ligand |

|---|---|---|---|---|

| {[Fe(HPIDC)(H₂O)]·2H₂O}n | Fe(II) | 3D | (10,3) net | μ₃ |

| [Cd(HPIDC)(H₂O)]n | Cd(II) | 3D | Honeycomb | μ₄ |

| [Zn(HPIDC)(H₂O)]n | Zn(II) | 2D | (4.8²) | μ₃ |

| {[Eu₃(HPIDC)₄(H₂O)₈]·NO₃·4H₂O}n | Eu(III) | 2D | (4².6)²(4.6²)²(4².6³.8)²(4².6².8²) net | μ₃ |

| {[Tb₃(HPIDC)₄(H₂O)₈]·Cl·4H₂O}n | Tb(III) | 2D | (4².6)²(4.6²)²(4².6³.8)²(4².6².8²) net | μ₃ |

| {[Y₃(HPIDC)₄(H₂O)₈]·Cl·4H₂O}n | Y(III) | 2D | (4².6)²(4.6²)²(4².6³.8)²(4².6².8²) net | μ₃ |

The pore architecture of MOFs derived from this compound and its analogues is critical for their application in gas adsorption and separation. The size, shape, and chemical functionality of the pores determine which gas molecules can be adsorbed and how strongly they interact with the framework. nih.gov

For instance, a 3D MOF constructed with Fe(II) and a 2-(pyridin-4-yl)-1H-imidazole-dicarboxylate ligand features one-dimensional open channels. researchgate.net After dehydration, this porous material demonstrates the ability to adsorb nitrogen (N₂), with a measured BET surface area of 9.07 m² g⁻¹. researchgate.net In another study, a zinc-based MOF constructed with 1,4-di(1H-imidazol-4-yl)benzene and a carboxylate co-ligand showed selective adsorption of carbon dioxide (CO₂) over nitrogen. rsc.orgnih.gov The differing adsorption capacities for CO₂ and N₂ are attributed to stronger interactions between the MOF and CO₂. nih.gov The functionality of the pores, such as the presence of specific anions, can also significantly influence gas uptake. nih.gov

| MOF | Gas Adsorbed | Property Measured | Value | Reference |

|---|---|---|---|---|

| {[Fe(HPIDC)(H₂O)]·2H₂O}n | N₂ | BET Surface Area | 9.07 m² g⁻¹ | researchgate.net |

| [Zn(L)(bpdc)]·1.6H₂O | CO₂ over N₂ | Selective Adsorption | Qualitative | rsc.orgnih.gov |

Sensors and Chemodosimeters Based on this compound

The inherent luminescent properties of MOFs, particularly those containing lanthanide metals or specific organic linkers, can be harnessed for chemical sensing. researchgate.net MOFs built with ligands like this compound can serve as platforms for highly selective and sensitive detection of ions and small molecules. The sensing mechanism often relies on the modulation of the MOF's fluorescence upon interaction with the target analyte.

Research has shown that MOFs constructed from ligands containing imidazole and carboxylate functionalities can act as effective fluorescent sensors. rsc.orgnih.gov For example, a zinc-based MOF and a cadmium-based MOF were found to be potential fluorescent materials for sensing Fe(III) ions and various ketone molecules with high selectivity and sensitivity. nih.gov The fluorescence of the MOF is quenched or enhanced in the presence of the specific analyte, allowing for its detection. Similarly, the 2-(1,2,3-triazol-4-yl)pyridine chelating unit, which is structurally related, has been incorporated into fluorescent chemosensors for the selective detection of Ni(II) ions. nih.gov The characteristic narrow emission bands of lanthanide ions, such as Eu(III) and Tb(III), when incorporated into these MOFs, also provide a basis for developing luminescent sensors. researchgate.net

Luminescence-based Sensing

The inherent photophysical properties of the this compound scaffold, particularly when complexed with metal ions, make it a promising candidate for the development of luminescence-based sensors. The imidazole and pyridine nitrogen atoms, along with the carboxylate oxygen atoms, can effectively coordinate with a variety of metal ions, including lanthanides and transition metals, to form stable complexes that often exhibit strong luminescence. rsc.orgnih.govtandfonline.com This luminescence can be modulated by the presence of specific analytes, forming the basis for "turn-on" or "turn-off" sensing mechanisms.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) constructed from ligands containing imidazole and carboxylate functionalities have demonstrated significant potential in chemical sensing. nih.govresearchgate.net These materials can exhibit selective and sensitive detection of metal ions, anions, and small organic molecules. For instance, a silver-based MOF with a pyridyl-imidazole-carboxyl multifunctional ligand has been reported as a multi-responsive fluorescent sensor for Fe³⁺, CrO₄²⁻/Cr₂O₇²⁻, and a pesticide. nih.gov The sensing mechanism in such systems often involves the interaction of the analyte with the metal centers or the organic linkers, leading to a change in the luminescence intensity or a shift in the emission wavelength.

The incorporation of this compound as a ligand in such frameworks is expected to yield materials with interesting sensing capabilities. The potential analytes could range from heavy metal ions that coordinate to the imidazole and pyridine nitrogens to organic molecules that can interact with the porous structure of the MOF through hydrogen bonding or π-π stacking.

Table 1: Examples of Luminescence-based Sensing with Related Imidazole-Pyridine Carboxylic Acid Scaffolds

| Framework/Complex | Analyte Detected | Sensing Mechanism | Reference |

| Ag-MOF with pyridyl-imidazole-carboxyl ligand | Fe³⁺, CrO₄²⁻/Cr₂O₇²⁻, Pesticide | Fluorescence Quenching | nih.gov |

| Eu-MOF with 1H-imidazo[4,5-f] researchgate.netelectrochemsci.org-phenanthroline | Fe³⁺/Ag⁺, Ornidazole/Ronidazole | Fluorescence Quenching | acs.org |

| Zn(II) complexes of 2-(1H-imidazol-2-yl)phenols | Zn²⁺ | Fluorescence Enhancement | researchgate.net |

| Imidazole-based fluorescent probes | Picric Acid | Fluorescence Quenching | rsc.org |

Electrochemical Sensing Mechanisms

The electrochemical activity of the imidazole and pyridine moieties within the this compound structure suggests its potential application in the development of electrochemical sensors. Both pyridine and imidazole are known to act as aza-heterocyclic receptors that can facilitate electron transfer processes, a key principle in many electrochemical sensors. researchgate.net For instance, these receptors have been utilized to convert hemoglobin into an electrochemically active form for sensing applications. researchgate.net

The coordination of metal ions to the this compound scaffold can further enhance its electrochemical properties. The resulting metal complexes can exhibit redox activity, which can be harnessed for the electrochemical detection of various analytes. The specific electrochemical sensing mechanism would depend on the nature of the central metal ion and the target analyte. Potential mechanisms could include:

Direct Electrocatalysis: The metal complex could directly catalyze the oxidation or reduction of the analyte at the electrode surface, leading to a measurable current change.

Mediated Electron Transfer: The complex could act as an electron shuttle between the analyte and the electrode.

Affinity-Based Sensing: The binding of an analyte to the complex could induce a change in its redox potential or current, which can be monitored.

While specific studies on the electrochemical sensing applications of this compound are not extensively reported, the fundamental electrochemical behavior of related imidazole and pyridine compounds provides a strong basis for its potential in this area. researchgate.netelectrochemsci.org

Functional Polymers and Hybrid Materials Incorporating the Scaffold

The versatile chemical nature of this compound allows for its incorporation into a variety of functional polymers and hybrid materials. This can be achieved through several synthetic strategies, leading to materials with enhanced thermal, mechanical, and functional properties.

Coordination Polymers: As discussed in the context of luminescence sensing, this scaffold is an excellent building block for coordination polymers. mdpi.com By selecting different metal ions and reaction conditions, a wide array of one-, two-, and three-dimensional structures can be synthesized. These materials can exhibit properties such as porosity for gas storage and separation, catalytic activity, and interesting magnetic and optical behaviors.

Covalent Incorporation into Polymers: The carboxylic acid group provides a convenient handle for covalently incorporating the 2-(1H-imidazol-2-yl)pyridine moiety into polymer chains. This can be achieved through:

Polycondensation: The carboxylic acid can react with diols or diamines to form polyester (B1180765) or polyamide chains, respectively.

Grafting: The molecule can be attached to the backbone of a pre-existing polymer. For example, pyridine-grafted copolymers of acrylic acid and styrene (B11656) have been synthesized and shown to possess fluorescence and antimicrobial properties. nih.gov

Copolymerization: A vinyl or other polymerizable group could be introduced into the molecule, allowing it to be copolymerized with other monomers to create functional polymers. For instance, molecularly imprinted polymers have been prepared using a monomer based on a quinoline-4-carboxylic acid structure for selective extraction. nih.gov

Hybrid Materials: The this compound scaffold can also be integrated into hybrid materials. For example, it could be used to functionalize the surface of inorganic nanoparticles or incorporated into sol-gel matrices. These hybrid materials could find applications in catalysis, sensing, and as coatings with specific functionalities.

The incorporation of this scaffold into polymeric and hybrid materials opens up possibilities for creating advanced materials with a wide range of applications, leveraging the unique combination of metal-coordinating, hydrogen-bonding, and charge-transfer properties of the constituent moieties.

Bioinorganic Chemistry and Biological Target Interactions Mechanistic Focus

Interaction with Metal Ions in Biological Contexts

The arrangement of nitrogen atoms in the pyridine (B92270) and imidazole (B134444) rings, combined with the carboxylic acid group, makes 2-(1h-Imidazol-2-yl)pyridine-4-carboxylic acid and its structural analogs potent chelating agents. This characteristic is central to its bioinorganic chemistry, enabling it to bind with both essential and toxic metal ions.

The ability of pyridine carboxylic acid derivatives to form stable complexes with a variety of metal ions is well-documented. These compounds act as ligands, coordinating with metal ions through their nitrogen and oxygen atoms. The specific compound this compound is anticipated to form stable chelate complexes due to the presence of the imidazole and pyridine nitrogen atoms and the carboxylate oxygen atoms, which can collectively coordinate to a metal center.

Research on analogous structures, such as pyridine-2,6-bis(thiocarboxylic acid) and various hydroxypyridinecarboxylic acids, demonstrates a strong affinity for divalent and trivalent metal ions. nih.govnih.govscispace.com For example, studies on 2-methyl-3-hydroxy-4-pyridinecarboxylic acid have detailed its complex formation with Fe(III) and Al(III). nih.gov Similarly, 4-hydroxy-3,5-pyridinedicarboxylic acids have been investigated for their coordination properties with Fe(III), Al(III), Cu(II), and Zn(II). scispace.com While direct studies on this compound are limited, the principles of coordination chemistry suggest its potential to sequester metal ions like iron, copper, and zinc, which are vital for biological functions, as well as toxic metals like cadmium and lead. The formation of such complexes can impact the bioavailability and reactivity of these ions within a biological system. mdpi.com

Table 1: Potential Metal Ion Chelation by Imidazole-Pyridine Carboxylic Acid Scaffolds

| Metal Ion | Potential Biological Role | Likely Coordination Atoms | Potential Effect of Chelation |

|---|---|---|---|

| Iron (Fe³⁺) | Essential (e.g., in hemoglobin, cytochromes) | Pyridine-N, Imidazole-N, Carboxylate-O | Modulation of iron homeostasis |

| Copper (Cu²⁺) | Essential (e.g., in oxidases) | Pyridine-N, Imidazole-N, Carboxylate-O | Influence on copper-dependent enzyme activity |

| Zinc (Zn²⁺) | Essential (e.g., in zinc-finger proteins, carbonic anhydrase) | Pyridine-N, Imidazole-N, Carboxylate-O | Inhibition or modulation of zinc metalloenzymes |

| Cadmium (Cd²⁺) | Toxic | Pyridine-N, Imidazole-N, Carboxylate-O | Sequestration and potential detoxification |

| Lead (Pb²⁺) | Toxic | Pyridine-N, Imidazole-N, Carboxylate-O | Sequestration and potential detoxification |

Metalloenzymes are critical for numerous physiological processes, and their activity is a key target for therapeutic intervention. nih.gov The imidazole moiety is a known structural component in inhibitors of certain metalloenzymes, such as cytochrome P450, where a nitrogen atom coordinates to the active site heme center. nih.gov Compounds containing pyridine carboxylic acid scaffolds have been identified as inhibitors for a wide range of enzymes, including histone demethylases and matrix metalloproteinases. nih.gov

Derivatives of 1H-imidazole-2-carboxylic acid have been specifically optimized as potent inhibitors of metallo-β-lactamases (MBLs), such as Verona Integron-encoded MBLs (VIMs). nih.gov The inhibitory mechanism involves the "anchor pharmacophore" of the imidazole-2-carboxylic acid binding to the catalytic zinc ions in the enzyme's active site. nih.gov The pyridine and carboxylic acid components of this compound could engage in additional interactions with flexible active site loops, thereby enhancing inhibitory potency and selectivity. nih.gov This dual-binding capability—metal chelation at the active site and hydrogen bonding or hydrophobic interactions with surrounding amino acid residues—represents a key mechanistic pathway for modulating metalloenzyme activity.

DNA/RNA Binding Studies

The planar aromatic structure of the pyridine and imidazole rings suggests a potential for this compound to interact with nucleic acids like DNA and RNA. Such interactions can occur through several non-covalent modes, including intercalation between base pairs, binding within the minor or major grooves, or electrostatic interactions with the phosphate (B84403) backbone. mdpi.com

Studies on related molecules, such as pyridine-2-carboxamidonetropsin and 1-methylimidazole-2-carboxamidonetropsin, have shown that these crescent-shaped peptides can bind in the minor groove of DNA, sometimes as side-by-side dimers. nih.gov The specificity of this binding is dictated by the pattern of hydrogen bond donors and acceptors on the ligand, which complements the base pairs in the DNA groove. While specific DNA/RNA binding studies for this compound are not extensively reported, its structural features are consistent with those of known DNA-binding agents. mdpi.com Spectroscopic techniques like UV-Visible spectrophotometry and viscometry are primary methods used to investigate these compound-DNA interactions and elucidate the binding mode. mdpi.com

Protein Interactions and Ligand-Binding Domains (Focus on Molecular Recognition)

Beyond metalloenzymes, the compound can engage in molecular recognition with other proteins. The specific arrangement of functional groups—hydrogen bond donors (imidazole N-H), hydrogen bond acceptors (pyridine-N, carboxylate-O), and aromatic surfaces—allows for a variety of interactions within protein ligand-binding domains.

For example, pyridine and pyrimidine (B1678525) derivatives have been explored as reversible binders to allosteric sites on proteins like Heat Shock Protein 70 (Hsp70). nih.gov The binding in such pockets is governed by a combination of hydrophobic interactions and specific hydrogen bonds. The carboxylic acid group can form strong salt bridges with basic residues like arginine or lysine, while the aromatic rings can participate in π-π stacking with residues like phenylalanine, tyrosine, or tryptophan. The ability to modify the pyridine or imidazole rings with different substituents allows for the fine-tuning of these interactions to achieve higher affinity and selectivity for a particular protein target.

Biomimetic Systems and Models for Metalloproteins

The coordination chemistry of this compound and similar ligands makes them valuable components in the construction of biomimetic systems. These synthetic models aim to replicate the structure and function of the active sites of metalloproteins, providing insight into their reaction mechanisms. The imidazole group is particularly relevant as it mimics the histidine side chain, a common coordinating ligand for metal ions in proteins like hemoglobin, myoglobin, and various metalloenzymes. nih.gov

By synthesizing complexes of this ligand with metals such as iron, copper, or manganese, researchers can study fundamental biological processes like oxygen transport, electron transfer, and substrate oxidation in a simplified, controlled chemical environment. The pyridine-carboxylic acid portion of the molecule helps to stabilize the metal complex and modulate its electronic properties, mimicking the protein scaffold's role in the native enzyme.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by the electronic effects of the nitrogen atoms in both the pyridine (B92270) and imidazole (B134444) rings, as well as the carboxylic acid group. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift, often above 12 ppm, due to hydrogen bonding. pressbooks.pub The protons on the pyridine and imidazole rings will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants (J-values) between adjacent protons allow for the precise assignment of each proton to its position on the heterocylic rings. For instance, in related pyridine carboxylic acid N-oxide structures, protons on the pyridine ring exhibit distinct signals that can be assigned based on their multiplicity and coupling. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carboxyl carbon atom is characteristically found at a downfield chemical shift, typically in the range of 165 to 185 ppm. pressbooks.pub The carbon atoms within the aromatic pyridine and imidazole rings will resonate in the region of approximately 115 to 150 ppm. The specific chemical shifts are influenced by the nitrogen atoms and the substituent effects. For example, in similar heterocyclic systems, the carbon atoms adjacent to nitrogen atoms are generally shifted downfield. rsc.orgnih.gov